1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine: This compound shares structural similarities with 1-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE and is also studied for its biological activities.
Benzene, 1-methyl-4-butyl: Another structurally related compound, used in various chemical applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-12-4-3-5-13(8-12)10-20-7-6-15(17-20)18-23(21,22)14-9-16-19(2)11-14/h3-9,11H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTJIIBZERVXOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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